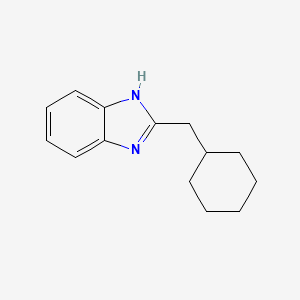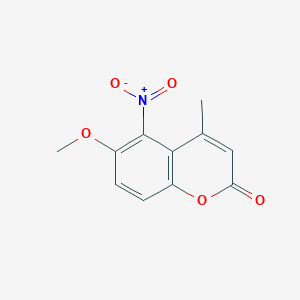
Hexabutylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexabutylbenzene is an organic compound characterized by a benzene ring substituted with six butyl groups. This compound belongs to the family of alkylbenzenes, which are known for their diverse chemical properties and applications. This compound is a colorless, slightly greasy liquid at room temperature and has a molecular formula of C30H54.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexabutylbenzene can be synthesized through the alkylation of benzene with butyl groups. One common method involves the Friedel-Crafts alkylation reaction, where benzene reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The process may also include purification steps such as distillation to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Hexabutylbenzene undergoes various chemical reactions, including:
Oxidation: The butyl groups can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to form hexabutylcyclohexane.
Substitution: Electrophilic aromatic substitution reactions can occur, where one or more butyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Butylbenzoic acids or butyl ketones.
Reduction: Hexabutylcyclohexane.
Substitution: Halogenated hexabutylbenzenes.
Aplicaciones Científicas De Investigación
Hexabutylbenzene has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and materials, such as lubricants and plasticizers.
Mecanismo De Acción
The mechanism by which hexabutylbenzene exerts its effects involves its interaction with various molecular targets. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially altering their properties and affecting cellular processes. Additionally, this compound can participate in various chemical reactions, influencing the pathways and outcomes of these reactions.
Comparación Con Compuestos Similares
n-Butylbenzene: A simpler alkylbenzene with a single butyl group attached to the benzene ring.
sec-Butylbenzene: An isomer of butylbenzene with the butyl group attached to the second carbon atom of the benzene ring.
tert-Butylbenzene: Another isomer with the butyl group attached to the central carbon atom, forming a highly branched structure.
Uniqueness of Hexabutylbenzene: this compound is unique due to the presence of six butyl groups, which significantly influence its chemical properties and reactivity. This high degree of substitution makes it distinct from other alkylbenzenes, providing unique opportunities for research and applications in various fields.
Propiedades
Número CAS |
106821-88-9 |
|---|---|
Fórmula molecular |
C30H54 |
Peso molecular |
414.7 g/mol |
Nombre IUPAC |
1,2,3,4,5,6-hexabutylbenzene |
InChI |
InChI=1S/C30H54/c1-7-13-19-25-26(20-14-8-2)28(22-16-10-4)30(24-18-12-6)29(23-17-11-5)27(25)21-15-9-3/h7-24H2,1-6H3 |
Clave InChI |
JLPGZYVJNVQNBZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C(=C(C(=C1CCCC)CCCC)CCCC)CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole](/img/structure/B14338504.png)
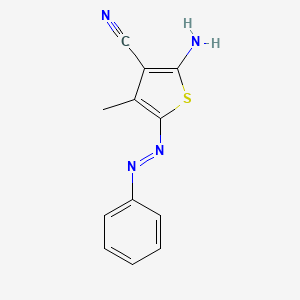
![2-hydroxy-5-(3-methylbutoxy)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide](/img/structure/B14338521.png)
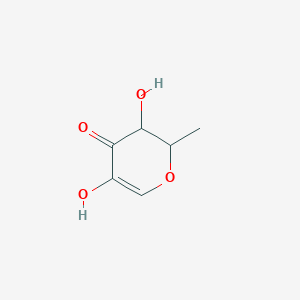
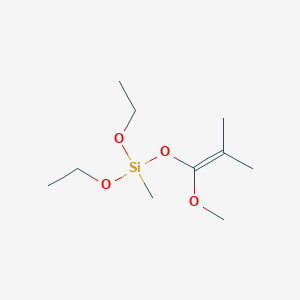

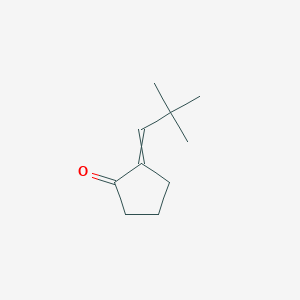

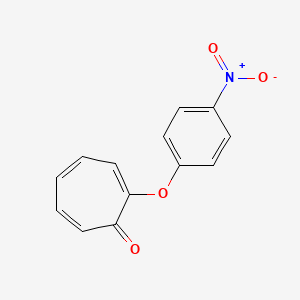

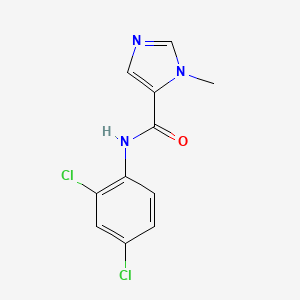
![Ethyl 2-[(2-formylphenyl)methylidene]butanoate](/img/structure/B14338566.png)
